molecular formula C16H21N B14688871 Pyrrolidine, 1-(6-phenyl-1-cyclohexen-1-yl)- CAS No. 26974-24-3

Pyrrolidine, 1-(6-phenyl-1-cyclohexen-1-yl)-

Katalognummer: B14688871
CAS-Nummer: 26974-24-3
Molekulargewicht: 227.34 g/mol
InChI-Schlüssel: XRRBTKUXYLWIAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolidine, 1-(6-phenyl-1-cyclohexen-1-yl)- is a chemical compound characterized by a pyrrolidine ring attached to a cyclohexene ring with a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(6-phenyl-1-cyclohexen-1-yl)- typically involves the reaction of pyrrolidine with 1-phenyl-1-cyclohexene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolidine, 1-(6-phenyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The phenyl group or other substituents on the cyclohexene ring can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine, 1-(6-phenyl-1-cyclohexen-1-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Pyrrolidine, 1-(6-phenyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives and cyclohexene-based molecules, such as:

  • Pyrrolidine, 1-(1-cyclohexen-1-yl)-
  • Pyrrolidine, 1-(1-phenyl-1-cyclohexen-1-yl)-
  • Pyrrolidine, 1-(1-cyclohexyl)-

Uniqueness

Pyrrolidine, 1-(6-phenyl-1-cyclohexen-1-yl)- is unique due to the specific positioning of the phenyl group on the cyclohexene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

26974-24-3

Molekularformel

C16H21N

Molekulargewicht

227.34 g/mol

IUPAC-Name

1-(6-phenylcyclohexen-1-yl)pyrrolidine

InChI

InChI=1S/C16H21N/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-17/h1-3,8-9,11,15H,4-7,10,12-13H2

InChI-Schlüssel

XRRBTKUXYLWIAX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CCCCC2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.